tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the 1-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C16H30N2O2 |
---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 9-amino-5-methyl-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12-11-18(14(19)20-15(2,3)4)10-9-16(12)7-5-13(17)6-8-16/h12-13H,5-11,17H2,1-4H3 |
InChI Key |
RURHJOXTVUCEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12CCC(CC2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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